molecular formula C13H12N2O3 B1426733 Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate CAS No. 757251-59-5

Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate

Cat. No. B1426733
Key on ui cas rn: 757251-59-5
M. Wt: 244.25 g/mol
InChI Key: LKNOOBDGFHXDIE-UHFFFAOYSA-N
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Patent
US08076488B2

Procedure details

A mixture of 4-(4-Aminophenoxy)pyridine-2-carboxylic acid methylamide (15.0 g, 61.7 mmol) and potassium hydroxide (34.6 g, 617 mmol) in ethanol (400 mL) and water (40 mL) was stirred at 90° C. for 48 h. After cooling to RT, 2.0 N hydrochloric acid was slowly added to the reaction mixture until pH=5. The solvent was removed completely and the residue redissolved in MeOH (400 mL). After slow addition of trimethylsilylchloride (178 mL, 140 mmol, 2.27 eq) at 0° C., the reaction mixture was stirred at reflux for 24 h and cooled to RT. The mixture was filtered, and the filtrate concentrated under reduced pressure and then partitioned between DCM and water. The organic layer was then washed with 1M aqueous sodium bicarbonate solution, dried over Na2SO4, filtered, and evaporated under reduced pressure. The resulting residue was washed further with H2O and reextracted with EtOAc/Hex (1:2 v/v) to afford the desired ester (6.27 g, 42%) as a light brown solid. 1H-NMR (DMSO-d6) δ 8.51 (d, J=5.7 Hz, 1H), 7.35 (d, J=2.4 Hz, 1H), 7.10 (dd, J=5.7, 2.7 Hz, 1H), 6.86 (dt, J=9.0, 2.4 Hz, 2H), 6.63 (dt, J=8.7, 2.4 Hz, 2H), 5.18 (br s, 2H), 3.86 (s, 3H); MS LC-MS [M+H]+=245, RT=1.04 min; TLC (75% EtOAc/hex), Rf=0.20.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
34.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
178 mL
Type
reactant
Reaction Step Three
Name
Yield
42%

Identifiers

REACTION_CXSMILES
CN[C:3]([C:5]1[CH:10]=[C:9]([O:11][C:12]2[CH:17]=[CH:16][C:15]([NH2:18])=[CH:14][CH:13]=2)[CH:8]=[CH:7][N:6]=1)=[O:4].[OH-:19].[K+].Cl.[CH3:22][Si](Cl)(C)C>C(O)C.O>[CH3:22][O:19][C:3]([C:5]1[CH:10]=[C:9]([O:11][C:12]2[CH:17]=[CH:16][C:15]([NH2:18])=[CH:14][CH:13]=2)[CH:8]=[CH:7][N:6]=1)=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
CNC(=O)C1=NC=CC(=C1)OC1=CC=C(C=C1)N
Name
Quantity
34.6 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
178 mL
Type
reactant
Smiles
C[Si](C)(C)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
was stirred at 90° C. for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
CUSTOM
Type
CUSTOM
Details
The solvent was removed completely
DISSOLUTION
Type
DISSOLUTION
Details
the residue redissolved in MeOH (400 mL)
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
partitioned between DCM and water
WASH
Type
WASH
Details
The organic layer was then washed with 1M aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
WASH
Type
WASH
Details
The resulting residue was washed further with H2O

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
COC(=O)C1=NC=CC(=C1)OC1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 6.27 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 41.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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